molecular formula C8H6BrClN2 B1519690 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine CAS No. 1019023-07-4

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Cat. No. B1519690
M. Wt: 245.5 g/mol
InChI Key: TVUSHKLKIHWGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyridine analogues are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The molecular formula of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is C8H6BrClN2. Its molecular weight is 245.5 g/mol.


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of the hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The physical form of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is solid . It should be stored in a refrigerator .

Scientific Research Applications

Application in Antituberculosis Agents

  • Specific Scientific Field : Medicinal Chemistry, specifically Antituberculosis research .
  • Summary of the Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application or Experimental Procedures : The synthesis of various imidazo[1,2-a]pyridine-2-carboxamide derivatives and their profiling against Mtb and human cell line were done . The most potent derivatives of the series showed a MIC ranging from 17 to 30 μM with no cytotoxicity .
  • Results or Outcomes : The compounds showed significant activity against MDR-TB and XDR-TB .

Application in Organic Light Emitting Diodes (OLEDs)

  • Specific Scientific Field : Material Science, specifically OLED research .
  • Summary of the Application : Imidazo[1,2-a]pyridine based compounds have been used as deep-blue emitters in OLEDs . The specific properties of these compounds, including their ability to form J-type aggregates in the solid state, make them suitable for this application .

Application in Organic Light Emitting Diodes (OLEDs)

  • Specific Scientific Field : Material Science, specifically OLED research .
  • Summary of the Application : Imidazo[1,2-a]pyridine based compounds have been used as deep-blue emitters in OLEDs . The specific properties of these compounds, including their ability to form J-type aggregates in the solid state, make them suitable for this application .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB , suggesting potential for future research and development in the field of antituberculosis agents. The World Health Organization has taken the initiative to develop new TB drugs , and imidazo[1,2-a]pyridine analogues could play a significant role in this endeavor.

properties

IUPAC Name

7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUSHKLKIHWGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

To a solution of 110 mg (0.48 mmol) of (7-bromoimidazo[1,2-a]pyrid-2yl)methanol, prepared according to the protocol described in step 8.2, in 8 mL of anhydrous dichloromethane, stirred at room temperature under an inert atmosphere, is added 0.03 mL (0.53 mmol) of thionyl chloride. The reaction mixture is stirred at room temperature for 4 hours, hydrolysed at 0° C. by successive addition of 3 mL of cold water and 5 mL of saturated aqueous NaHCO3 solution and then extracted with three times 10 mL of dichloromethane. The combined organic phases are dried over sodium sulfate and then concentrated under reduced pressure. 80 mg of the expected product are obtained.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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